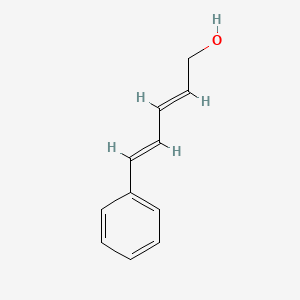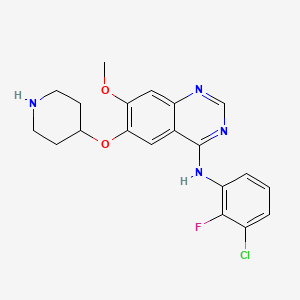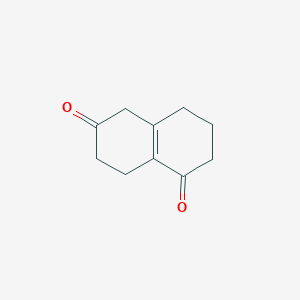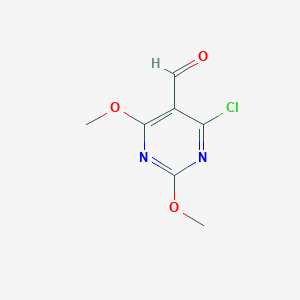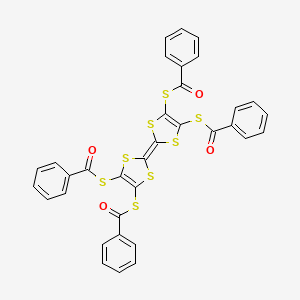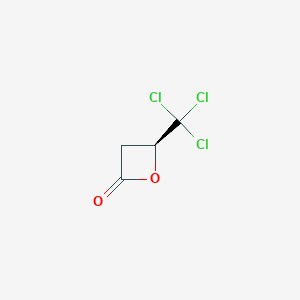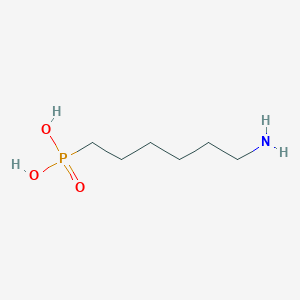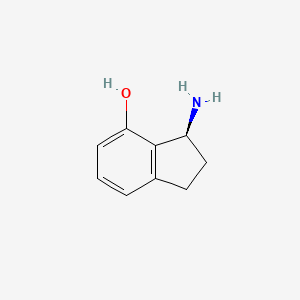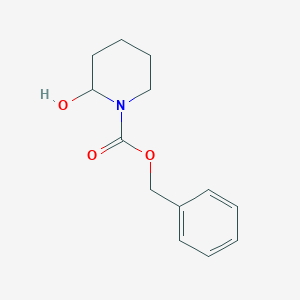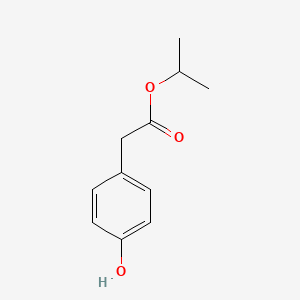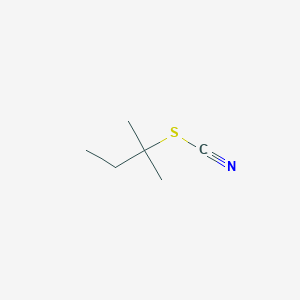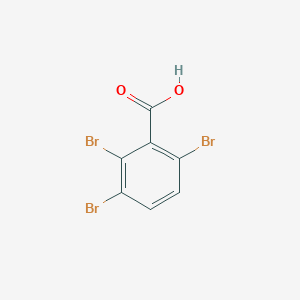
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes various functional groups such as a hydroxy group, a chloroacetyl group, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The hydroxy group can be introduced via hydroxylation reactions, while the chloroacetyl group can be added through acylation reactions using chloroacetyl chloride.
Methylation: Methyl groups are often introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of continuous flow processes to scale up production.
化学反应分析
Types of Reactions
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amide derivatives.
科学研究应用
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can be compared with other compounds that have similar structures or functional groups:
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one: This compound has a fluorine atom instead of a chloroacetyl group, which may alter its reactivity and biological activity.
(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid: This compound has a more complex structure with additional functional groups, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C22H27ClO3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClO3/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 |
InChI 键 |
MBKAANDQMJJTRM-DGEXFFLYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)O)C)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-acetamido-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640178.png)
